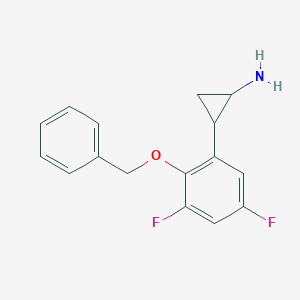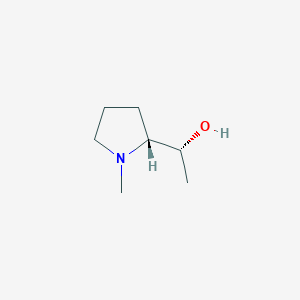
Rel-(R)-1-((R)-1-methylpyrrolidin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a methyl group and an ethan-1-ol moiety, making it a versatile building block in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone or imine precursor. One common method is the reduction of the imine using a chiral catalyst, such as a chiral amine or a chiral Lewis acid, to achieve high enantioselectivity . The reaction conditions often include the use of hydrogen gas or a hydride donor in the presence of the chiral catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve sustainable and efficient synthesis of similar compounds . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alkanes.
Substitution: Formation of halides or esters.
Wissenschaftliche Forschungsanwendungen
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-methylpyrrolidine: Lacks the ethan-1-ol moiety, making it less versatile in synthetic applications.
2-pyrrolidone: Contains a lactam ring instead of the pyrrolidine ring, leading to different reactivity and applications.
N-methylpyrrolidine: Similar structure but lacks the chiral center, resulting in different stereochemical properties.
The uniqueness of Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol lies in its chiral nature and the presence of both the pyrrolidine ring and ethan-1-ol moiety, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(1R)-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
LGZVZTBBCKQEPT-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@H]([C@H]1CCCN1C)O |
Kanonische SMILES |
CC(C1CCCN1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)
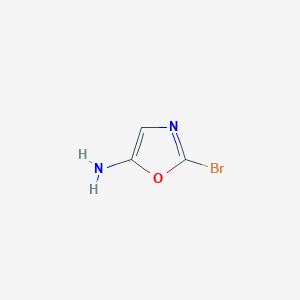

![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)
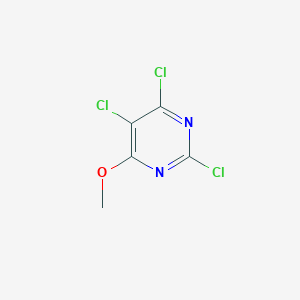
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
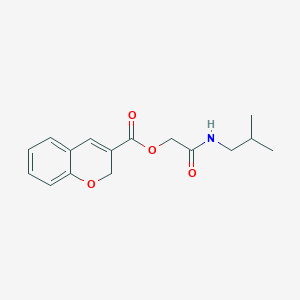

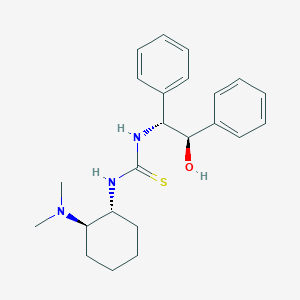
![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)

